molecular formula C21H28N2O3S B4115077 N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide

N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B4115077
M. Wt: 388.5 g/mol
InChI Key: BVOXSFPSRDFYQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds involves multiple steps, including the formation of amide bonds, sulfonation, and aromatic substitution reactions. For instance, Durgun et al. (2016) described the synthesis and characterization of a sulfonamide compound, indicating the use of FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray crystal determination for characterization (Durgun et al., 2016). Hellmann et al. (2013) also explored the synthesis of N-acyl- and N-sulfonylformamidines from cyanamides and carbodiimides, showcasing the versatility in synthesizing sulfonamide derivatives through hydroalumination and reaction with electrophiles (Hellmann et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. Durgun et al. (2016) provided insights into the molecular geometry, vibrational frequencies, and chemical shifts through Density Functional Theory (DFT) calculations, which are in agreement with experimental values (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including substitutions and additions, owing to their functional groups. The work by Hellmann et al. (2013) on the reactions of cyanamides with di(isobutyl)aluminium hydride to form N-sulfonylformamidines exemplifies the chemical reactivity of these compounds (Hellmann et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of sulfonamide derivatives can vary widely depending on their specific structures. The synthesis and characterization studies typically include these aspects to provide a comprehensive understanding of each compound.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their applications in medicinal chemistry and other fields. These properties are determined based on the functional groups present in the molecule and their interactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide” is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, the specific safety and hazards of “N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide” are not well-documented in the available literature .

properties

IUPAC Name

N-(2-methylpropyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16(2)15-22-21(24)14-11-18-9-12-20(13-10-18)27(25,26)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,23H,11,14-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXSFPSRDFYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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